N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine
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Overview
Description
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine is a complex organic compound that features a pyrazole ring substituted with a thiophene group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The thiophene group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and subsequent functional group transformations to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-((1-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine): Similar structure but with a naphthalene group instead of a pyrazole ring.
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)butan-1-amine: Similar structure but with a butan-1-amine chain instead of propan-1-amine.
Uniqueness
N-((1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methyl)propan-1-amine is unique due to its specific combination of a pyrazole ring and thiophene group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17N3S |
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Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H17N3S/c1-3-6-13-9-10-8-11(14-15(10)2)12-5-4-7-16-12/h4-5,7-8,13H,3,6,9H2,1-2H3 |
InChI Key |
MVFBBGIAOAFUIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=NN1C)C2=CC=CS2 |
Origin of Product |
United States |
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